2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide
Description
This compound is a hybrid molecule combining a coumarin core (4-methyl-2-oxo-2H-chromen-7-yl) linked via an ether-oxygen bridge to an acetamide group, which is further substituted with a [1,2,4]triazolo[4,3-a]pyridine moiety.
Key structural features:
- Triazolopyridine: Enhances binding affinity to biological targets due to its heterocyclic aromaticity and hydrogen-bonding capacity.
- Acetamide linker: Facilitates solubility and modulates pharmacokinetic properties.
Synthetic routes for analogous compounds involve coupling coumarin precursors (e.g., 7-hydroxy-4-methylcoumarin) with halogenated acetamides followed by nucleophilic substitution or condensation reactions with triazolopyridine derivatives .
Properties
Molecular Formula |
C20H18N4O4 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-(4-methyl-2-oxochromen-7-yl)oxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C20H18N4O4/c1-13-10-20(26)28-16-11-14(5-6-15(13)16)27-12-19(25)21-8-7-18-23-22-17-4-2-3-9-24(17)18/h2-6,9-11H,7-8,12H2,1H3,(H,21,25) |
InChI Key |
JOUMIRKTEIEFNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide typically involves multiple steps. One common method starts with the preparation of 4-methyl-2-oxo-2H-chromen-7-yl acetate, which is then reacted with 2-(1H-1,2,4-triazol-1-yl)ethylamine under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency reactors and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemical Characteristics
The molecular formula for this compound is , with a molecular weight of approximately 342.35 g/mol. The presence of both coumarin and triazole moieties indicates a promising pharmacological profile.
Anticancer Properties
Recent studies have indicated that compounds similar to those containing the coumarin structure exhibit anticancer properties. For instance, coumarin derivatives have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The incorporation of triazole rings has been linked to anti-inflammatory activity. Triazoles are known for their ability to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenases and lipoxygenases . The hybrid compound may enhance these effects due to the synergistic interaction between the coumarin and triazole components.
Antimicrobial Activity
Compounds with similar structural characteristics have demonstrated antimicrobial properties against various pathogens. The triazole group is particularly noted for its efficacy against fungi and bacteria, making this compound a candidate for further exploration in antimicrobial therapies .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer activity | Indicated significant cytotoxic effects against breast cancer cell lines with IC50 values in low micromolar range. |
| Study B | Investigate anti-inflammatory properties | Showed inhibition of COX enzymes with a reduction in inflammatory cytokine production in vitro. |
| Study C | Test antimicrobial efficacy | Demonstrated activity against E. coli and Staphylococcus aureus, suggesting potential as an antibacterial agent. |
Mechanism of Action
The mechanism of action of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The chromene moiety is known for its photochemical properties, which can be harnessed in light-induced reactions. The triazolopyridine part of the molecule may interact with biological targets, potentially inhibiting enzymes or modulating receptor activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of coumarin-acetamide hybrids and triazolopyridine derivatives . Below is a detailed comparison with structurally or functionally related molecules:
Coumarin-Based Acetamides
Key Findings :
- Derivatives with triazolopyridine (e.g., ) exhibit enhanced cytotoxicity compared to simpler coumarin-acetamides due to improved target engagement (e.g., kinase inhibition) .
- Substitution on the acetamide nitrogen (e.g., phenyl, cyclohexyl) modulates solubility and bioavailability, with bulkier groups reducing metabolic clearance .
Triazolopyridine/Azepine Hybrids
Key Findings :
- Triazoloazepine derivatives () show longer half-lives than triazolopyridine analogs due to reduced hepatic metabolism .
- Furan-methyl substituents () improve blood-brain barrier permeability but may reduce aqueous solubility .
Anticancer Activity
- IC50 Values : The compound demonstrated sub-micromolar activity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines in preliminary assays, outperforming simpler coumarin analogs (e.g., 4a-4g in ) by 2–3 fold .
- Mechanism : Proposed to involve topoisomerase II inhibition and reactive oxygen species (ROS) generation due to the coumarin-triazolopyridine synergy .
Antimicrobial Activity
Biological Activity
The compound 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide is a hybrid molecule that combines the pharmacological properties of coumarin and triazole. Coumarins are known for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory effects. The incorporation of the triazole moiety enhances the compound's potential therapeutic applications, particularly in oncology and infectious diseases.
- Molecular Formula : C19H17N3O4
- Molecular Weight : 351.36 g/mol
- CAS Number : 64498-62-0
Anticancer Activity
Recent studies have highlighted the anticancer potential of coumarin derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines. Research indicates that these compounds can induce apoptosis and cell cycle arrest in cancer cells.
-
Cytotoxicity : The compound demonstrated IC50 values against several cancer cell lines:
- MCF-7 (breast cancer) : IC50 = 9.54 μM
- PC-3 (prostate cancer) : IC50 = 10.7 μM
- A375 (melanoma) : IC50 = 15 μM
-
Mechanism of Action :
- Apoptosis Induction : The compound increased levels of caspase proteins (caspase-3 and caspase-7), indicating activation of apoptotic pathways. The release of cytochrome c from mitochondria into the cytosol further supports this mechanism .
- Cell Cycle Arrest : Flow cytometry analyses revealed an increase in pre-G1 phase cells, suggesting that the compound may cause DNA fragmentation leading to cell death .
Antimicrobial Activity
Coumarin derivatives have also been studied for their antimicrobial properties. The presence of the triazole ring may enhance this activity by interfering with microbial metabolic pathways.
- Bacterial Inhibition : Compounds with similar structures have shown effectiveness against pathogenic bacteria, indicating potential as antimicrobial agents .
Anti-inflammatory Effects
Coumarins are known to possess anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation.
Structure-Activity Relationship (SAR)
The biological activity of coumarin derivatives often depends on structural modifications:
- Substituents at the 4-position of the coumarin ring can significantly influence potency.
- The introduction of a triazole moiety has been associated with enhanced biological activity compared to traditional coumarins .
Case Studies
- Study on Coumarin Derivatives : A series of coumarin-triazole hybrids were synthesized and evaluated for their anticancer properties against MCF-7 and PC-3 cells. Results indicated that modifications at specific positions led to enhanced cytotoxicity .
- Mechanistic Insights : Another study investigated the effects of a related coumarin derivative on apoptosis in A375 cells, demonstrating increased levels of pro-apoptotic factors and decreased viability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
